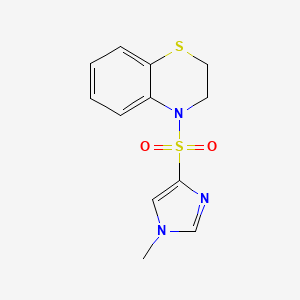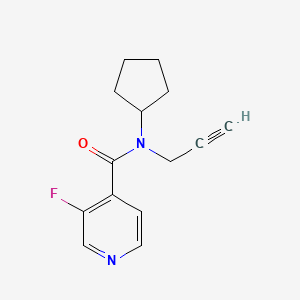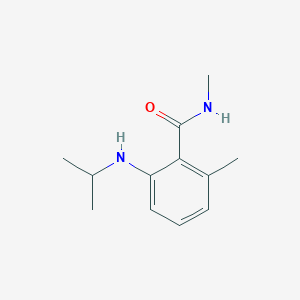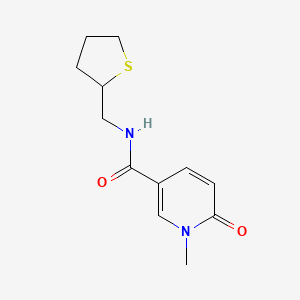
4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine, commonly known as MRS 2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays an important role in platelet aggregation and thrombosis. MRS 2179 has been widely used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes.
作用機序
MRS 2179 is a selective antagonist of the P2Y1 receptor, which means that it binds to the receptor and prevents the activation of the receptor by its natural ligand, 4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine. The P2Y1 receptor is coupled to a G protein, which activates a cascade of intracellular signaling pathways that ultimately lead to various physiological responses. By blocking the activation of the P2Y1 receptor, MRS 2179 can inhibit these physiological responses.
Biochemical and Physiological Effects:
MRS 2179 has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions. For example, MRS 2179 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. MRS 2179 has also been shown to inhibit vascular smooth muscle contraction and to promote relaxation of the smooth muscle. In addition, MRS 2179 has been shown to inhibit bone resorption and to promote bone formation. Finally, MRS 2179 has been shown to inhibit insulin secretion from pancreatic beta cells.
実験室実験の利点と制限
One advantage of using MRS 2179 in scientific research is its high selectivity for the P2Y1 receptor. This means that it can be used to specifically investigate the role of this receptor in various physiological and pathological processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of using MRS 2179 is its relatively short half-life, which means that it may need to be administered repeatedly in some experiments.
将来の方向性
There are several potential future directions for research on MRS 2179 and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in cancer progression and metastasis. Another area of interest is the development of more potent and selective antagonists of the P2Y1 receptor, which could have potential therapeutic applications in various diseases. Finally, there is a need for further investigation into the physiological and pathological roles of the P2Y1 receptor in various organ systems and disease states.
合成法
MRS 2179 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with 1-methylimidazole to form the corresponding N-methylimidazolylsulfonamide intermediate. This intermediate is then reduced using palladium on carbon to yield the desired product, MRS 2179.
科学的研究の応用
MRS 2179 has been extensively used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes. For example, MRS 2179 has been used to study the role of the P2Y1 receptor in platelet aggregation and thrombosis, as well as in vascular smooth muscle contraction and relaxation. MRS 2179 has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion.
特性
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-14-8-12(13-9-14)19(16,17)15-6-7-18-11-5-3-2-4-10(11)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGKNXTTVLCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)
![2-(5-fluoropyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583029.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)




![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)